2-{[3-CYANO-6-(2,4-DIMETHOXYPHENYL)-4-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N,N-DIETHYLACETAMIDE
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Overview
Description
2-{[3-CYANO-6-(2,4-DIMETHOXYPHENYL)-4-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique structure that includes cyano, dimethoxyphenyl, thienyl, and pyridyl groups
Preparation Methods
The synthesis of 2-{[3-CYANO-6-(2,4-DIMETHOXYPHENYL)-4-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions and specific solvents to facilitate the reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-{[3-CYANO-6-(2,4-DIMETHOXYPHENYL)-4-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N,N-DIETHYLACETAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the functional groups present in the compound. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-{[3-CYANO-6-(2,4-DIMETHOXYPHENYL)-4-(2-THIENYL)-2-PYRIDYL]SULFANYL}-N,N-DIETHYLACETAMIDE include other pyridyl and thienyl derivatives. These compounds may share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological activities.
Properties
IUPAC Name |
2-[3-cyano-6-(2,4-dimethoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-5-27(6-2)23(28)15-32-24-19(14-25)18(22-8-7-11-31-22)13-20(26-24)17-10-9-16(29-3)12-21(17)30-4/h7-13H,5-6,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWIMFCRAKPPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=C(C=C(C=C2)OC)OC)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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